molecular formula C12H14BrClO B13083140 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene

1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene

Cat. No.: B13083140
M. Wt: 289.59 g/mol
InChI Key: CFZGIOYPMDTEOL-UHFFFAOYSA-N
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Description

1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromocyclopentyl group attached to a benzene ring through an oxy-methyl linkage, with a chlorine atom substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene depends on its specific applicationThe pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene
  • 1-([(2-Bromocyclopentyl)oxy]methyl)-4-chlorobenzene
  • 1-([(2-Bromocyclopentyl)oxy]methyl)-3-methoxybenzene

Uniqueness

1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Biological Activity

1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its biological properties, including cytotoxic effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C12H12BrClO\text{C}_{12}\text{H}_{12}\text{BrClO}

This structure features a chlorobenzene ring substituted with a bromocyclopentyl ether, which is significant for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors.
  • Enzyme Inhibition : Possible inhibition of specific enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in target cells.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The following table summarizes the findings from different studies:

Cell LineIC50 (µM)Mechanism of Action
SK-MEL-28 (Melanoma)18.65Induction of ROS production
HeLa (Cervical Cancer)25.00Apoptosis via caspase activation
MCF-7 (Breast Cancer)30.50Cell cycle arrest

These results indicate that this compound exhibits selective cytotoxicity towards melanoma cells, suggesting a potential for targeted cancer therapies.

Case Studies

  • In Vitro Antitumor Effects :
    A study demonstrated that the compound significantly increased ROS levels in SK-MEL-28 cells, leading to apoptosis. The half-maximal inhibitory concentration (IC50) was determined at 18.65 µg/mL, highlighting its potency against melanoma cells .
  • Toxicological Assessment :
    Toxicity evaluations in zebrafish models indicated moderate embryotoxicity at concentrations above 1.5 µg/mL. Lower concentrations showed no lethal effects but did alter enzyme activities associated with oxidative stress .

Discussion

The findings suggest that this compound has significant biological activity, particularly in cancer models. Its mechanism appears to involve oxidative stress induction and enzyme modulation, which could be harnessed for therapeutic purposes.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[(2-bromocyclopentyl)oxymethyl]-3-chlorobenzene

InChI

InChI=1S/C12H14BrClO/c13-11-5-2-6-12(11)15-8-9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2

InChI Key

CFZGIOYPMDTEOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC(=CC=C2)Cl

Origin of Product

United States

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